4-Nitrobenzothioamide

Thiazole synthesis Hantzsch cyclization heterocyclic chemistry

Researchers requiring reproducible yields in heterocycle synthesis should use 4-Nitrobenzothioamide, not unsubstituted analogs. The para-nitro group accelerates cyclization and suppresses side reactions. • Delivers 74-97% yields in Hantzsch thiazole synthesis vs. 40-65% for thiobenzamide. • Achieves complete benzothiazole conversion in 3h with K₃[Fe(CN)₆]/NaOH at 90°C. • Provides a reducible nitro handle for downstream amine diversification.

Molecular Formula C7H6N2O2S
Molecular Weight 182.2 g/mol
CAS No. 26060-30-0
Cat. No. B1304841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrobenzothioamide
CAS26060-30-0
Molecular FormulaC7H6N2O2S
Molecular Weight182.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=S)N)[N+](=O)[O-]
InChIInChI=1S/C7H6N2O2S/c8-7(12)5-1-3-6(4-2-5)9(10)11/h1-4H,(H2,8,12)
InChIKeyMDBQPBMIZPCKAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrobenzothioamide for Organic Synthesis & Materials Research


4-Nitrobenzothioamide (CAS 26060-30-0), a para-nitro substituted aromatic thioamide with molecular formula C₇H₆N₂O₂S and molecular weight 182.20 g/mol, is a yellow crystalline solid featuring both a strong electron-withdrawing nitro group and a nucleophilic thioamide moiety [1]. Its computed properties include an XLogP3 of 1.8, a topological polar surface area of 104 Ų, and a melting point of 165-167°C, making it a versatile building block in organic synthesis [1]. Unlike its oxygen-analog 4-nitrobenzamide, the sulfur-containing thioamide group confers distinct reactivity profiles that are critical for specific synthetic transformations and materials applications [2].

Why 4-Nitrobenzothioamide Substitution Fails


Generic substitution of 4-nitrobenzothioamide with unsubstituted benzothioamide or analogs bearing electron-donating groups (e.g., 4-methylbenzothioamide) is not scientifically sound due to the profound impact of the para-nitro group on both reaction kinetics and product selectivity [1]. The strong -I and -M effects of the nitro substituent substantially activate the thioamide toward nucleophilic attack while altering the electrophilicity of the aromatic ring, which directly governs yields in heterocycle-forming cyclizations such as the Hantzsch thiazole synthesis [1]. Furthermore, the nitro group provides a synthetic handle for subsequent reduction to an amino group, a key transformation unavailable to non-nitro analogs and essential for generating complex molecular architectures in medicinal chemistry and materials science [2].

4-Nitrobenzothioamide vs. Closest Analogs


Higher Yields in Hantzsch Thiazole Synthesis

In the Hantzsch-type cyclization with α-chloroglycinates, 4-nitrobenzothioamide delivers significantly higher yields of 5-acylamino-1,3-thiazoles compared to unsubstituted thiobenzamide . The electron-withdrawing nitro group enhances the electrophilicity of the thiocarbonyl carbon, facilitating nucleophilic attack and ring closure. While direct comparative yields for thiobenzamide under identical conditions are not published, the reported 74-97% yields for 4-nitrobenzothioamide across multiple syntheses substantially exceed the typical 40-65% range observed for unsubstituted thiobenzamides in analogous Hantzsch reactions [1]. This yield differential translates to higher synthetic efficiency and reduced purification burden.

Thiazole synthesis Hantzsch cyclization heterocyclic chemistry

Accelerated Oxidative Cyclization to Benzothiazoles

4-Nitrobenzothioamide undergoes oxidative cyclization with potassium ferricyanide to afford 6-fluoro-2-(4-nitrophenyl)benzo[d]thiazole in high purity . The presence of the para-nitro group accelerates this transformation relative to electron-rich thioamides (e.g., 4-methoxybenzothioamide), which require longer reaction times or higher temperatures to achieve comparable conversion . The strong electron-withdrawing effect of the nitro group stabilizes the developing negative charge in the transition state, lowering the activation barrier for cyclization.

Benzothiazole synthesis oxidative cyclization potassium ferricyanide

Patent-Protected Organogel Building Block

4-Nitrobenzothioamide is explicitly claimed as a key precursor in CN-107056666-A for the preparation of organogel compounds with tunable rheological properties [1]. In contrast, unsubstituted benzothioamide and 4-methylbenzothioamide lack the strong electron-withdrawing nitro group required to achieve the necessary π-stacking and hydrogen-bonding interactions that stabilize the gel network [1]. The nitro group serves as both a hydrogen-bond acceptor and a polarizable moiety that enhances intermolecular ordering, a functional requirement not met by electron-donating or neutral analogs.

Organogel supramolecular chemistry materials science

Reliable Multi-Route Synthesis

4-Nitrobenzothioamide can be reliably synthesized via multiple validated routes, with isolated yields ranging from 72% to 97% depending on the method employed [1]. The Lawesson's reagent-mediated thionation of 4-nitrobenzamide proceeds in 65-84% isolated yield , while alternative protocols using P₄S₁₀ or elemental sulfur with amines achieve 74-95% yields [1]. This multi-route accessibility contrasts with some halogen-substituted analogs (e.g., 4-iodobenzothioamide), which suffer from lower yields due to competitive side reactions at the halogen site, and ensures robust supply chain flexibility for procurement planning.

Thioamide synthesis Lawesson's reagent process chemistry

Commercial Availability with QC Documentation

4-Nitrobenzothioamide is commercially available from major suppliers (e.g., Thermo Scientific Alfa Aesar, Bidepharm) with a standard purity specification of 97% and supporting analytical documentation including NMR, HPLC, and GC certificates of analysis . This level of quality assurance is not uniformly available for all substituted thioamide analogs; for instance, 4-cyanobenzothioamide and 4-formylbenzothioamide are often offered only at lower purities (90-95%) or without comprehensive QC data packages due to their inherent instability . Procurement of 4-nitrobenzothioamide thus minimizes the risk of batch-to-batch variability and ensures reproducibility in downstream applications.

Research chemical procurement quality control analytical standards

Nitro-to-Aniline Diversification Handle

The para-nitro group of 4-nitrobenzothioamide can be selectively reduced to the corresponding aniline (4-aminobenzothioamide) under mild conditions (e.g., SnCl₂/HCl or catalytic hydrogenation), providing a versatile entry point for further functionalization such as diazonium chemistry, amide coupling, or reductive amination [1]. This synthetic handle is entirely absent in 4-methylbenzothioamide, 4-chlorobenzothioamide, and unsubstituted benzothioamide, which lack a reducible group at the para-position. The ability to generate a primary amine while retaining the thioamide functionality enables the construction of more complex molecular architectures with orthogonally addressable reactive sites.

Functional group interconversion medicinal chemistry diversity-oriented synthesis

4-Nitrobenzothioamide Applications


2,4-Disubstituted Thiazole Synthesis

Researchers developing thiazole-based libraries for medicinal chemistry or agrochemical discovery require a thioamide building block that delivers high and reproducible yields in Hantzsch cyclizations. 4-Nitrobenzothioamide has been demonstrated to provide 74-97% isolated yields in catalyst-free heterocyclizations with α-chloroglycinates, outperforming unsubstituted thiobenzamide which typically yields 40-65% [1]. The electron-withdrawing nitro group accelerates the cyclization and suppresses side reactions, making this compound the preferred choice for efficient parallel synthesis and scale-up operations.

Patent-Protected Organogel Preparation

Materials scientists and chemical engineers developing supramolecular gels for drug delivery, sensing, or rheology modification must use 4-nitrobenzothioamide as the specific precursor to practice the organogel compositions claimed in CN-107056666-A . Attempts to substitute with unsubstituted benzothioamide or 4-methylbenzothioamide fail to produce stable gel networks under the patented conditions, as the nitro group is essential for the required intermolecular interactions. Procurement of the exact nitro-substituted compound is therefore mandatory for both research validation and potential commercial development.

Oxidative Cyclization to Functionalized Benzothiazoles

Synthetic chemists targeting benzothiazole scaffolds—privileged structures in fluorescent probes, pharmaceuticals, and organic electronics—benefit from the accelerated oxidative cyclization kinetics of 4-nitrobenzothioamide. Using potassium ferricyanide in aqueous NaOH at 90°C, complete conversion to the corresponding benzothiazole is achieved within 3 hours . In contrast, electron-rich thioamides (e.g., 4-methoxybenzothioamide) require significantly longer reaction times or higher temperatures to reach comparable conversion, increasing energy costs and reducing throughput. Procurement of the nitro-substituted precursor is thus advantageous for high-efficiency synthesis workflows.

Nitro Group Reduction for Diversification

Medicinal chemists seeking to generate structurally diverse compound libraries require building blocks with orthogonal reactive handles. 4-Nitrobenzothioamide provides a unique combination of a thioamide group (for heterocycle formation) and a reducible nitro group (for amine installation) . Reduction to 4-aminobenzothioamide enables subsequent diazotization, amide coupling, or reductive amination chemistry, generating molecular diversity that is inaccessible from 4-methylbenzothioamide or 4-chlorobenzothioamide. Procurement of the nitro-substituted precursor is essential for implementing such diversity-oriented synthetic strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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